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Compound of Interest

Compound Name: Repaglinide ethyl ester

L  Get Quote

Cat. No.: B025568

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic methods used to
characterize Repaglinide ethyl ester, a key intermediate and potential impurity in the
synthesis of the anti-diabetic drug Repaglinide. A thorough understanding of its spectroscopic
properties is crucial for quality control, impurity profiling, and ensuring the safety and efficacy of
the final active pharmaceutical ingredient (API).

Chemical Structure and Properties

Repaglinide ethyl ester is the ethyl ester derivative of Repaglinide. Its fundamental properties
are summarized below.

Property

Value

Chemical Name

ethyl 2-ethoxy-4-[2-[[(1S)-3-methyl-1-(2-
piperidin-1-ylphenyl)butyl]amino]-2-
oxoethyllbenzoate

Molecular Formula

C29H40N204

Molecular Weight

480.64 g/mol [1]

CAS Number

147770-06-7 ((S)-isomer)[1], 147770-08-9 ((R)-
isomer)[1][2]
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Spectroscopic Analysis

The structural elucidation and confirmation of Repaglinide ethyl ester rely on a combination of
spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy,
Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the
molecule. While specific experimental data for Repaglinide ethyl ester is not publicly
available, predicted shifts can be inferred based on the structure of Repaglinide.[3][4]

Expected *H NMR Spectral Data (Predicted)

Chemical Shift Lo .
Multiplicity Number of Protons  Assignment
(ppm)
Isopropyl methyl
~0.9 d 6H
protons
Ethyl ester methyl
~1.2-1.4 m 3H
protons
~1.5-1.8 m 6H Piperidine ring protons
Piperidine ring protons
~2.5-2.8 m 4H F_) 9P
adjacentto N
Methylene protons of
~3.6 s 2H _
the acetamido group
Ethyl ester methylene
~4.1-4.3 q 2H
protons
~4.8-5.0 m 1H Chiral proton
~6.8-8.0 m 7H Aromatic protons
~8.2 d 1H Amide proton

Expected 13C NMR Spectral Data (Predicted)

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://www.benchchem.com/product/b025568?utm_src=pdf-body
https://www.benchchem.com/product/b025568?utm_src=pdf-body
http://www.medjpps.periodikos.com.br/article/doi/10.5281/zenodo.12601827
https://medjpps.com/mjpps/uploads/topics/17198577669073.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b025568?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Chemical Shift (ppm) Assignment

~14 Ethyl ester methyl carbon

~22 Isopropyl methyl carbons

~24-26 Piperidine ring carbons

~40 Methylene carbon of the acetamido group
~50 Piperidine ring carbons adjacent to N
~55 Chiral carbon

~61 Ethyl ester methylene carbon
~110-160 Aromatic and ethoxy carbons

~165 Ester carbonyl carbon

~170 Amide carbonyl carbon

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum
of Repaglinide shows characteristic peaks that would be largely retained in its ethyl ester
derivative, with the addition of ester-specific absorptions.[5][6][7]

Expected IR Absorption Bands
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Wavenumber (cm~?)

Functional Group

~3300 N-H stretching (amide)
~2960-2850 C-H stretching (aliphatic)
~1730 C=0 stretching (ester)

~1640 C=0 stretching (amide I)

~1540 N-H bending (amide II)

~1250 C-O stretching (ester and ether)
~1100 C-N stretching

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule, confirming its identity. For Repaglinide, the protonated molecular ion [M+H]* is

observed at m/z 453.3.[8] For Repaglinide ethyl ester, the expected protonated molecular ion

[M+H]* would be approximately m/z 481.3.

Expected Mass Spectrometry Data

m/z (amu) Assignment

481.3 [M+H]* (Protonated molecular ion)
Correspond to the loss of specific functional

Fragments

groups

Experimental Protocols

Detailed experimental protocols for the spectroscopic characterization of Repaglinide ethyl

ester would follow standard analytical chemistry procedures.

Sample Preparation
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 NMR: Dissolve a few milligrams of the sample in a suitable deuterated solvent (e.g., CDCls,
DMSO-ds).

» IR: Prepare a KBr pellet containing a small amount of the sample or analyze as a thin film.

o MS: Dissolve the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) for
introduction into the mass spectrometer.

Instrumentation and Data Acquisition

* NMR: A high-field NMR spectrometer (e.g., 400 MHz or higher) would be used to acquire *H
and 13C spectra.

» |IR: A Fourier-transform infrared (FTIR) spectrophotometer would be used to record the
spectrum over the range of 4000-400 cm~1.[9]

e MS: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) would be used to obtain
accurate mass measurements. A common technique is liquid chromatography-tandem mass
spectrometry (LC-MS/MS) with electrospray ionization (ESI) in positive mode.[10]

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for spectroscopic characterization and
the logical relationship between the different analytical techniques.
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Caption: General workflow for the synthesis, purification, and spectroscopic characterization of
Repaglinide ethyl ester.
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Caption: Logical relationship between spectroscopic techniques and the structural information
obtained for Repaglinide ethyl ester.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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